molecular formula C20H17BrO5 B380084 Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300772-43-4

Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B380084
CAS No.: 300772-43-4
M. Wt: 417.2g/mol
InChI Key: KDFWOTABNHGOQZ-UHFFFAOYSA-N
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Description

Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with the molecular formula C20H19BrO4 It is characterized by the presence of a bromobenzoyl group, a benzofuran ring, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can participate in various binding interactions, while the benzofuran ring may interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 5-[(3-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
  • Isopropyl 5-[(2-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the specific positioning of the bromobenzoyl group and the isopropyl ester. These structural features confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

propan-2-yl 5-(4-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO5/c1-11(2)24-20(23)18-12(3)25-17-9-8-15(10-16(17)18)26-19(22)13-4-6-14(21)7-5-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFWOTABNHGOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)Br)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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